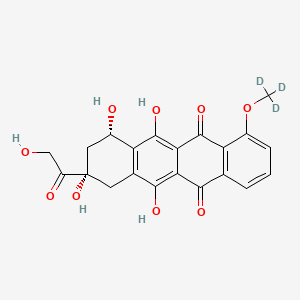
Doxorubicinone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doxorubicinone-d3 is a deuterated form of doxorubicinone, an aglycone derivative of the widely used anthracycline antibiotic doxorubicin. Doxorubicin is known for its potent anticancer properties and is used in the treatment of various malignancies, including solid tumors and hematological cancers . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of doxorubicin and its derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of doxorubicinone-d3 involves the incorporation of deuterium atoms into the doxorubicinone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reduction of doxorubicinone using deuterated reducing agents such as deuterated sodium borohydride (NaBD4) in deuterated solvents like deuterated methanol (CD3OD) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the deuterated compound from any non-deuterated impurities .
化学反応の分析
Types of Reactions
Doxorubicinone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, alcohols, and substituted this compound compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Doxorubicinone-d3 has a wide range of applications in scientific research:
作用機序
Doxorubicinone-d3 exerts its effects through several mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting the function of topoisomerase II and inhibiting DNA replication and transcription.
Free Radical Formation: It generates reactive oxygen species (ROS) that cause oxidative damage to cellular components, leading to apoptosis.
Apoptosis Induction: The compound activates various signaling pathways, including the Bcl-2/Bax pathway, leading to programmed cell death.
類似化合物との比較
Similar Compounds
Doxorubicin: The parent compound, widely used in cancer treatment.
Daunorubicin: Another anthracycline antibiotic with similar anticancer properties.
Uniqueness of Doxorubicinone-d3
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can enhance the stability of the compound and allow for more precise tracking in metabolic studies using mass spectrometry and NMR spectroscopy .
特性
分子式 |
C21H18O9 |
|---|---|
分子量 |
417.4 g/mol |
IUPAC名 |
(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1/i1D3 |
InChIキー |
IBZGBXXTIGCACK-KUBNPYHXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O |
正規SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


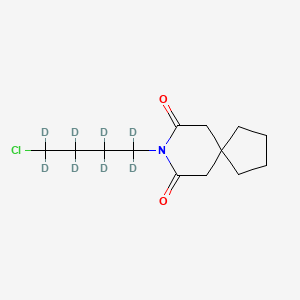
![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)
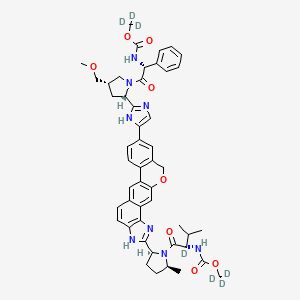

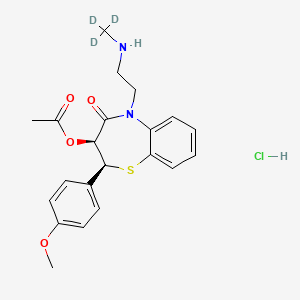
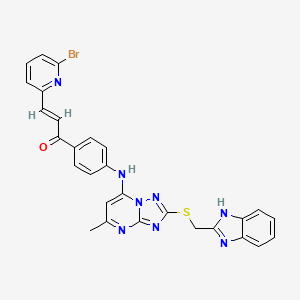


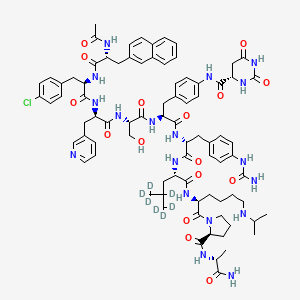

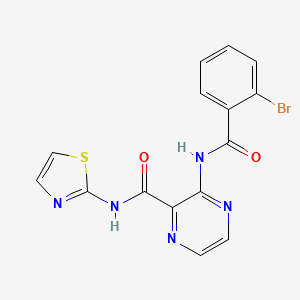
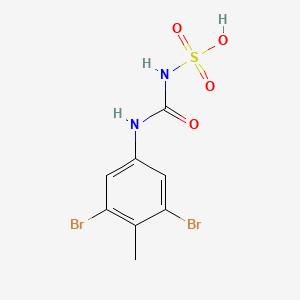
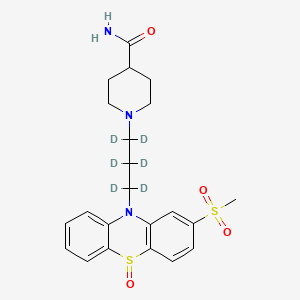
![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
